molecular formula C20H24N2O3S B3503097 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B3503097
M. Wt: 372.5 g/mol
InChI Key: DRPJWKSQHCFVEN-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylindole moiety linked via an ethyl chain to a substituted benzenesulfonamide group. Its molecular formula is inferred as C₂₁H₂₆N₂O₃S, with a molecular weight of approximately 356.46 g/mol . The indole core, a common pharmacophore in bioactive compounds, is substituted with methyl groups at positions 2 and 5, while the benzenesulfonamide group includes methoxy (4-position) and methyl (3-position) substituents.

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-13-5-7-19-18(11-13)17(15(3)22-19)9-10-21-26(23,24)16-6-8-20(25-4)14(2)12-16/h5-8,11-12,21-22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPJWKSQHCFVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 3-position.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Introduction of halogen or nitro groups on the benzene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The sulfonamide group may enhance the compound’s ability to interact with proteins, potentially inhibiting enzyme activity or blocking receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of indole-sulfonamide hybrids, where structural variations significantly influence physicochemical properties and biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Unique Properties References
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide 2,5-dimethylindole + 4-methoxy-3-methylbenzenesulfonamide ~356.46 Hypothesized anti-inflammatory and anticancer activity
5-Fluoro-N-(2-(1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide Fluorine at benzene 5-position ~354.38 Enhanced cytotoxicity against cancer cell lines
4-Bromo-N-(2-(1H-indol-3-yl)ethyl)-3-methoxybenzenesulfonamide Bromine at benzene 4-position ~415.32 Increased lipophilicity; improved membrane permeability
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide 7-chloro-2-methylindole + 4-ethoxybenzenesulfonamide ~378.87 Antimicrobial potential due to chlorine substitution
N-(2-(5-chloro-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide 5-chloroindole + unsubstituted benzenesulfonamide ~364.85 Unknown activity; chlorine may enhance target binding
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide 2,7-dimethylindole + 5-methoxy-2,4-dimethylbenzenesulfonamide ~386.51 Unique methylation pattern for steric effects

Key Observations

Fluorine () improves electronic effects, boosting cytotoxicity. Methyl/Methoxy Groups: Methyl groups on the indole (e.g., 2,5-dimethyl in the target compound) or benzene ring (3-methyl in the target) improve metabolic stability and steric interactions with biological targets . Methoxy groups enhance solubility and hydrogen-bonding capacity .

Structural Uniqueness of the Target Compound
The simultaneous presence of 2,5-dimethylindole and 4-methoxy-3-methylbenzenesulfonamide distinguishes it from analogs. This combination may synergize anti-inflammatory (via sulfonamide) and receptor-modulating (via indole) effects, a hypothesis supported by studies on related indole-sulfonamides .

Comparison with Non-Sulfonamide Indoles 5-Methoxytryptamine: Lacks the sulfonamide group but shares the indole core; acts as a serotonin receptor agonist . Sulfanilamide: A classic sulfonamide antibiotic without the indole moiety, highlighting the target compound’s dual functionalization for broader applications .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s structural complexity suggests multitarget activity, though empirical studies are needed to confirm mechanisms.
  • Synthetic Challenges : Multi-step synthesis requiring precise control of reaction conditions (e.g., temperature, pH) is common across this class .
  • Knowledge Gaps: Specific biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are absent in current literature, underscoring the need for targeted assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Reactant of Route 2
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide

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